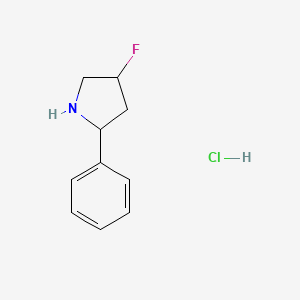

4-Fluoro-2-phenylpyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-phenylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .

Métodos De Preparación

The synthesis of 4-Fluoro-2-phenylpyrrolidine;hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

4-Fluoro-2-phenylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Fluoro-2-phenylpyrrolidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-phenylpyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

4-Fluoro-2-phenylpyrrolidine;hydrochloride can be compared with other similar compounds such as:

2-Phenylpyrrolidine: Lacks the fluorine atom, which may result in different biological activities.

4-Chloro-2-phenylpyrrolidine: Substitution of fluorine with chlorine can lead to variations in reactivity and potency.

4-Methyl-2-phenylpyrrolidine: The presence of a methyl group instead of fluorine alters the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

4-Fluoro-2-phenylpyrrolidine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a pyrrolidine ring and a phenyl group with a fluorine substitution, positions it as a significant subject of study in medicinal chemistry and pharmacology. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound has a molecular formula of C11H12ClF and a molecular weight of approximately 215.67 g/mol. The presence of fluorine in its structure is known to enhance lipophilicity and bioactivity, making it an attractive candidate for drug development.

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve modulation of signaling pathways associated with inflammation and immune response. Preliminary studies suggest that it can inhibit key signaling molecules involved in the Toll-like receptor (TLR) pathways, specifically affecting nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3) activation .

Biological Activity Overview

The biological activity of this compound has been explored across multiple studies, with findings indicating its potential therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound can suppress the activation of NF-κB and IRF3 in response to TLR agonists, suggesting its potential as an anti-inflammatory agent .

- Neurotransmitter Modulation : The compound is hypothesized to interact with neurotransmitter receptors, which could lead to implications in treating neurological disorders. Further studies are needed to elucidate these effects.

- Antimicrobial Activity : Some studies have suggested that derivatives of pyrrolidine compounds exhibit antibacterial properties, indicating possible applications in combating infections .

Case Studies

- TLR Pathway Inhibition :

-

Synthesis and Biological Evaluation :

- Another research effort focused on synthesizing various derivatives of this compound to assess their biological activities. The modifications aimed at enhancing binding affinity to specific receptors yielded promising results in vitro, demonstrating the compound's versatility as a scaffold for drug development .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Neurotransmitter modulation | TLR pathway inhibition |

| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | Antimicrobial potential | Electrophilic character enabling reactions |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | Inhibits NF-κB activation | TLR signaling pathway modulation |

Research Findings

Recent studies have highlighted the importance of further investigations into the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Propiedades

IUPAC Name |

4-fluoro-2-phenylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUSTNLBWNOSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.